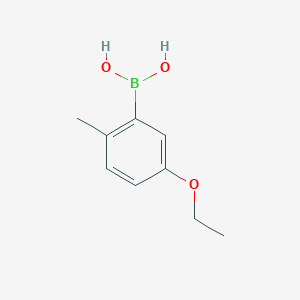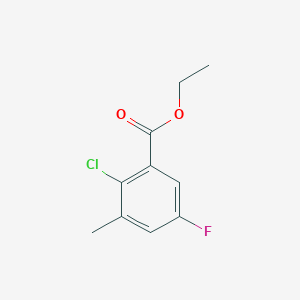![molecular formula C6H8ClF3N4 B1446411 Chlorhydrate de 2-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1013905-12-8](/img/structure/B1446411.png)
Chlorhydrate de 2-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Vue d'ensemble
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C6H8ClF3N4 and its molecular weight is 228.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Inhibition de c-Met
Ce composé a été identifié comme un inhibiteur puissant de la protéine kinase du facteur de transition mésenchymateuse-épithéliale (c-Met) . c-Met est une tyrosine kinase réceptrice qui, lorsqu'elle est dysrégulée, peut contribuer à la progression du cancer par des mécanismes tels que l'augmentation de la prolifération cellulaire et de la survie. L'inhibition de c-Met est donc une stratégie prometteuse pour les thérapies anticancéreuses ciblées.
Neuropharmacologie : Modulation du GABA A
Les structures contenant le fragment 2-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[1,5-a]pyrazine ont montré une activité de modulateurs allostériques des récepteurs GABA A . Ces récepteurs constituent une classe de récepteurs GABAergiques responsables de la médiation de la majeure partie de la neurotransmission inhibitrice dans le cerveau. La modulation de ces récepteurs peut avoir des implications thérapeutiques pour des troubles tels que l'anxiété, l'épilepsie et l'insomnie.
Science des polymères : Unités structurales dans les polymères
La structure triazolo[1,5-a]pyrazine a été incorporée dans des polymères pour une utilisation dans les cellules solaires . Ces polymères sont conçus pour améliorer l'efficacité des cellules solaires en améliorant les propriétés d'absorption de la lumière et de transport de charge.
Sondes fluorescentes
En raison de leurs propriétés électroniques uniques, les composés avec la structure 2-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[1,5-a]pyrazine peuvent servir de sondes fluorescentes . Ces sondes sont des outils précieux en biochimie et en biologie moléculaire pour étudier la structure et la fonction cellulaires, car elles peuvent être conçues pour émettre de la fluorescence en réponse à des événements biologiques spécifiques.
Inhibition enzymatique : Inhibition de BACE-1
Le composé a démontré une inhibition de la β-sécrétase 1 (BACE-1) . BACE-1 est une enzyme impliquée dans la production de peptides bêta-amyloïdes, qui sont impliqués dans la pathologie de la maladie d'Alzheimer. Les inhibiteurs de BACE-1 sont explorés comme agents thérapeutiques potentiels pour le traitement de la maladie d'Alzheimer.
Énergie solaire : Application dans les cellules solaires
Les propriétés structurales des dérivés de la triazolo[1,5-a]pyrazine les rendent adaptés à l'application dans les cellules solaires . Ces applications exploitent la capacité du composé à faciliter le transport des électrons, ce qui est crucial pour la conversion de l'énergie solaire en énergie électrique.
Agents antibactériens
Des études récentes ont synthétisé de nouveaux dérivés de la triazolo[1,5-a]pyrazine, y compris le composé en question, pour évaluer leur activité antibactérienne . Ces composés se sont montrés prometteurs contre diverses souches bactériennes, indiquant leur potentiel en tant que nouveaux agents antibactériens.
Cibles thérapeutiques pour les troubles métaboliques
Des composés apparentés à la 2-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[1,5-a]pyrazine ont été reconnus comme des cibles thérapeutiques potentielles pour des troubles tels que la dyslipidémie, la maladie coronarienne et le diabète . Cela est dû à leur interaction avec les protéines de liaison aux acides gras (FABP), qui jouent un rôle dans le développement de ces affections.
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
Similar compounds have been shown to inhibit the activity of c-met and vegfr-2 kinases . This inhibition could potentially lead to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The inhibition of c-met and vegfr-2 kinases can affect multiple downstream pathways, including those involved in cell growth, survival, and angiogenesis .
Result of Action
The inhibition of c-met and vegfr-2 kinases could potentially lead to a decrease in cell proliferation and angiogenesis .
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met protein kinase and GABA A receptors . The interaction with c-Met protein kinase involves inhibition of the kinase activity, which is crucial for various cellular processes including cell growth and differentiation . Additionally, the modulation of GABA A receptors by this compound affects neurotransmission and has implications for neurological research .
Cellular Effects
The effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to alter the signaling pathways involving c-Met, leading to changes in cell proliferation and apoptosis . Furthermore, the modulation of GABA A receptors impacts neuronal cell function and can influence gene expression related to neurotransmission . These cellular effects make this compound a valuable tool in studying various cellular mechanisms and potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met protein kinase, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, it interacts with GABA A receptors, modulating their activity and influencing neurotransmission . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on c-Met protein kinase and modulatory effects on GABA A receptors, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit c-Met protein kinase activity and modulate GABA A receptor function without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been reported . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with c-Met protein kinase and GABA A receptors . Additionally, it can be found in the nucleus, where it may influence gene expression . The subcellular localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4.ClH/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKQIUGWAESGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



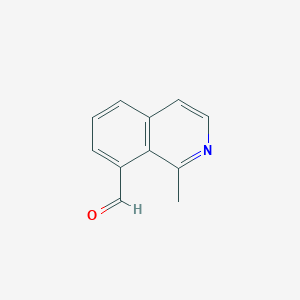
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
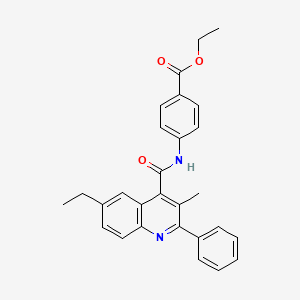
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

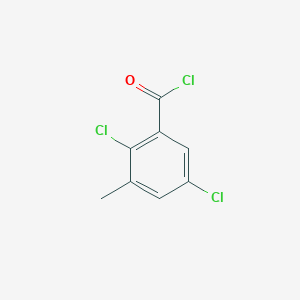


![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
